molecular formula C8H10N2O B590216 Methyl 6-methylpicolinimidate CAS No. 129821-92-7

Methyl 6-methylpicolinimidate

Cat. No.: B590216
CAS No.: 129821-92-7
M. Wt: 150.181
InChI Key: WSBUTZAETFXDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-methylpicolinimidate is a chemical compound with the molecular formula C8H10N2O. It is a derivative of picolinic acid and is used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a methyl group attached to the 6th position of the picolinimidate ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methylpicolinimidate typically involves the reaction of 6-methylpicolinic acid with methanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methylpicolinimidate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield picolinic acid derivatives, while reduction can produce various amines .

Scientific Research Applications

Methyl 6-methylpicolinimidate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-methylpicolinimidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(aminomethyl)picolinate
  • 6-methyl-N’-(morpholine-4-carbonothioyl)picolinohydrazonamide
  • 6-chloro-N’-(morpholine-4-carbonothioyl)picolinohydrazonamide

Uniqueness

Methyl 6-methylpicolinimidate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its unique properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 6-methylpyridine-2-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-4-3-5-7(10-6)8(9)11-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBUTZAETFXDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the solution of 2-cyano-6-methylpyridine (30 g) and methanol (300 ml) was added 28% sodium methoxide solution in methanol (14.7 g). After the solution was left to stand for 3 hours, acetic acid (4.6 g) was added thereto, followed by concentration under reduced pressure. The resultant residue was dissolved in ether (300 ml) and washed with water (100 ml). After the extract was dried over anhydrous magnesium sulfate, it was concentrated under reduced pressure to obtain methyl 6-methyl-2-picoline imidate.
Quantity
30 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two

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